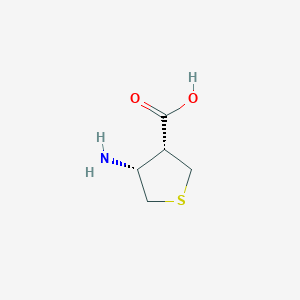![molecular formula C10H9F3O4 B069374 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid CAS No. 175204-35-0](/img/structure/B69374.png)
2-[4-(Trifluoromethoxy)phenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Trifluoromethoxy)phenoxy]propanoic acid, or 2-TFMPA for short, is an organic compound that is used in scientific research and laboratory experiments. It is a carboxylic acid and belongs to the family of phenoxy acids. It is a colorless, odorless, and water-soluble compound. Its chemical formula is C9H7F3O4, and its molecular weight is 244.14 g/mol. 2-TFMPA is used in a variety of scientific applications and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Environmental and Agricultural Applications
Sorption to Soil and Organic Matter Research on phenoxy herbicides, including compounds closely related to 2-[4-(Trifluoromethoxy)phenoxy]propanoic acid, highlights their interaction with soil and organic matter. Sorption experiments suggest that soil organic matter and iron oxides are relevant sorbents for these herbicides. Parameters such as soil pH, organic carbon content, and iron content influence the sorption process, which is crucial for understanding the environmental fate of these compounds (Werner, Garratt, & Pigott, 2012).
Behavior in Aquatic Environments The behavior of phenoxy acids in water, including their transformation and removal methods, is critical for environmental management. Phenoxy acids are highly mobile and can be transported to surface and groundwater. Their concentrations in water are effectively lowered by processes such as hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. Advanced oxidation processes (AOPs) have been studied for their efficiency in degrading phenoxy acids, suggesting potential for water treatment applications (Muszyński, Brodowska, & Paszko, 2019).
Health Implications and Therapeutic Applications
Antioxidant and Anti-inflammatory Properties Several phenolic acids, structurally related to this compound, exhibit significant antioxidant and anti-inflammatory properties. These include p-Coumaric acid, Chlorogenic acid (CGA), and Syringic acid (SA), which have been shown to offer protective effects against oxidative stress and inflammation, suggesting potential therapeutic applications in managing conditions related to oxidative damage and chronic inflammation (Pei, Ou, Huang, & Ou, 2016); (Naveed et al., 2018); (Srinivasulu et al., 2018).
Pharmacological and Industrial Importance The pharmacological review of Chlorogenic Acid (CGA) calls for further research to optimize its biological and pharmacological effects, highlighting its antioxidant, antibacterial, hepatoprotective, and other beneficial roles. This suggests that compounds like this compound, if similar in activity, could have potential applications in food additives and therapeutic agents (Naveed et al., 2018).
Safety and Hazards
The compound is irritating to eyes, respiratory system, and skin . It may be harmful if absorbed through the skin, swallowed, or inhaled . In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid . If the compound comes in contact with skin, it is advised to flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid .
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4/c1-6(9(14)15)16-7-2-4-8(5-3-7)17-10(11,12)13/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWNMNYBXVGBEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380467 |
Source


|
| Record name | 2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175204-35-0 |
Source


|
| Record name | 2-[4-(trifluoromethoxy)phenoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175204-35-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
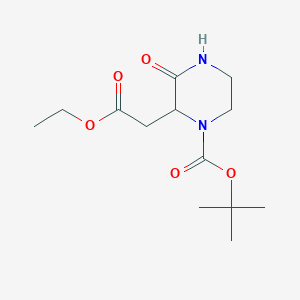


![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
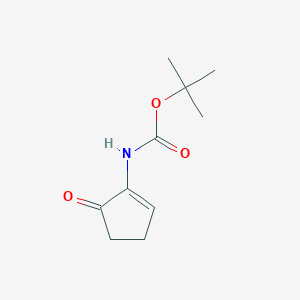
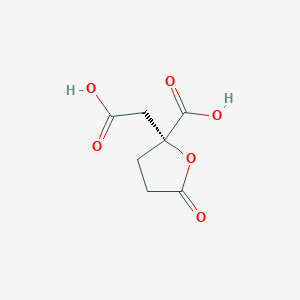
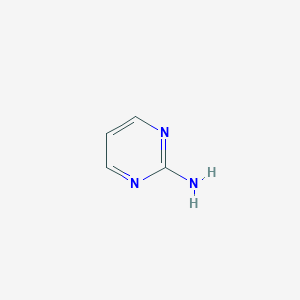


![6-(2H-1,2,3-triazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B69323.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B69327.png)
